molecular formula C4H6BrN3 B3385617 1-Ethyl-2-bromo-1,3,4-triazole CAS No. 64907-56-8

1-Ethyl-2-bromo-1,3,4-triazole

Cat. No.: B3385617
CAS No.: 64907-56-8
M. Wt: 176.01 g/mol
InChI Key: LDKUZMOKIULEHL-UHFFFAOYSA-N
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Description

1-Ethyl-2-bromo-1,3,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a bromine atom at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-ethyl-2-bromo-1,3,4-triazole typically involves the bromination of 1-ethyl-1,3,4-triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial production methods for triazoles often involve multi-step processes that include the formation of the triazole ring followed by functional group modifications. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Ethyl-2-bromo-1,3,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of 1-ethyl-2-bromo-1,3,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The triazole ring’s electronic properties also play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

1-Ethyl-2-bromo-1,3,4-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKUZMOKIULEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344913
Record name 4H-1,2,4-Triazole, 3-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64907-56-8
Record name 4H-1,2,4-Triazole, 3-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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